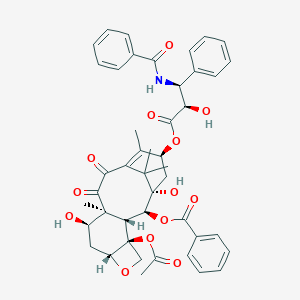
Taxane Ia
概要
説明
Taxane Ia is a member of the taxane family, a class of diterpenes originally identified from plants of the genus Taxus (yews). Taxanes are well-known for their potent anticancer properties, with paclitaxel (Taxol) and docetaxel (Taxotere) being the most prominent examples . This compound shares the characteristic tricyclic core structure of taxanes, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of taxanes, including Taxane Ia, typically involves complex multi-step processes due to their intricate structure and numerous chiral centers. One common approach is the two-phase total synthesis, which starts with the formation of the taxadiene core, followed by selective oxidations and functional group modifications . Key steps include:
- Formation of the taxadiene core via a Diels-Alder reaction.
- Site-selective allylic oxidations at specific carbon positions.
- Final sp3 C-H oxidations using dioxirane-mediated oxidation .
Industrial Production Methods: Industrial production of taxanes often relies on semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . Advances in plant cell fermentation technology have also enabled the production of taxanes on a metric ton scale .
化学反応の分析
Types of Reactions: Taxane Ia undergoes various chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions to introduce functional groups.
Reduction: Reduction of ketones or other functional groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Dioxirane, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of this compound, which can be further modified for specific applications .
科学的研究の応用
Taxane Ia, like other taxanes, has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in stabilizing microtubules and disrupting cell division.
Medicine: Explored for its potential as an anticancer agent, similar to paclitaxel and docetaxel.
作用機序
The principal mechanism of action of Taxane Ia involves the stabilization of microtubules, which are essential for cell division. This compound binds to the GDP-bound tubulin in microtubules, preventing their depolymerization and thereby inhibiting cell division . This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Paclitaxel (Taxol): A well-known anticancer drug with a similar mechanism of action.
Docetaxel (Taxotere): Another prominent taxane used in chemotherapy.
Cabazitaxel: Used for treating hormone-refractory prostate cancer.
Uniqueness of Taxane Ia: this compound is unique due to its specific structural modifications and functional groups, which may confer distinct biological activities and therapeutic potential compared to other taxanes. Its synthesis and functionalization provide valuable insights into the chemistry of complex natural products and their applications in medicine .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYABFPESVRKC-VIMPDCIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909476 | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105377-71-7 | |
| Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















